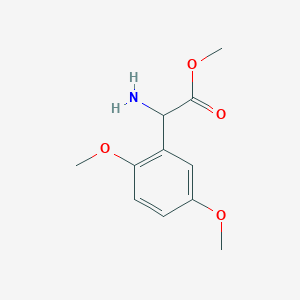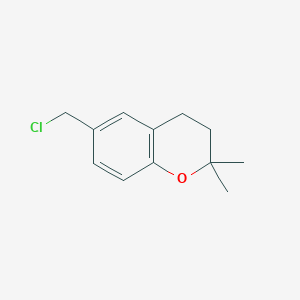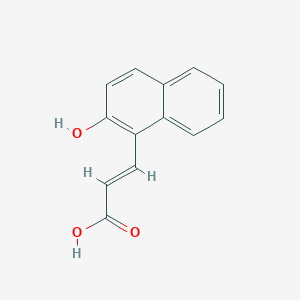
(E)-3-(2-Hydroxynaphthalen-1-yl)acrylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(2-hydroxynaphthalen-1-yl)prop-2-enoic acid is an organic compound that belongs to the class of naphthalene derivatives. This compound is characterized by the presence of a hydroxyl group attached to the naphthalene ring and a propenoic acid moiety. It is known for its photoactive properties and has been studied for various applications in chemistry and materials science .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-hydroxynaphthalen-1-yl)prop-2-enoic acid typically involves the esterification of the hydroxyl group of naphthalene with the carboxyl group of propenoic acid. One common method involves the use of dicyclohexylcarbodiimide (DCC) as a coupling agent to facilitate the esterification reaction . The reaction is usually carried out in an organic solvent such as dichloromethane under reflux conditions.
Industrial Production Methods
Industrial production of 3-(2-hydroxynaphthalen-1-yl)prop-2-enoic acid may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity .
Analyse Chemischer Reaktionen
Types of Reactions
3-(2-hydroxynaphthalen-1-yl)prop-2-enoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid derivative.
Reduction: The propenoic acid moiety can be reduced to form the corresponding alcohol.
Substitution: The hydroxyl group can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Electrophiles such as alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products Formed
Oxidation: Formation of naphthoquinone derivatives.
Reduction: Formation of naphthylpropanol derivatives.
Substitution: Formation of alkylated or acylated naphthalene derivatives.
Wissenschaftliche Forschungsanwendungen
3-(2-hydroxynaphthalen-1-yl)prop-2-enoic acid has been extensively studied for its applications in various fields:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a photoactive compound in biological systems.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of photoresponsive materials and as a corrosion inhibitor.
Wirkmechanismus
The mechanism of action of 3-(2-hydroxynaphthalen-1-yl)prop-2-enoic acid involves its interaction with molecular targets through its hydroxyl and propenoic acid groups. The hydroxyl group can form hydrogen bonds with biological molecules, while the propenoic acid moiety can participate in various chemical reactions. These interactions can modulate the activity of enzymes and receptors, leading to the compound’s observed effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(2E)-3-(naphthalen-1-yl)prop-2-enoic acid: Similar structure but lacks the hydroxyl group.
3-(2-hydroxynaphthalen-1-yl)diazinyl derivatives: Contain a diazinyl group in addition to the hydroxyl and propenoic acid moieties.
Uniqueness
3-(2-hydroxynaphthalen-1-yl)prop-2-enoic acid is unique due to its combination of a hydroxyl group and a propenoic acid moiety, which imparts distinct chemical reactivity and biological activity. The presence of the hydroxyl group enhances its ability to form hydrogen bonds, making it a versatile compound for various applications .
Eigenschaften
Molekularformel |
C13H10O3 |
|---|---|
Molekulargewicht |
214.22 g/mol |
IUPAC-Name |
(E)-3-(2-hydroxynaphthalen-1-yl)prop-2-enoic acid |
InChI |
InChI=1S/C13H10O3/c14-12-7-5-9-3-1-2-4-10(9)11(12)6-8-13(15)16/h1-8,14H,(H,15,16)/b8-6+ |
InChI-Schlüssel |
UJKNDDUIEZLBAG-SOFGYWHQSA-N |
Isomerische SMILES |
C1=CC=C2C(=C1)C=CC(=C2/C=C/C(=O)O)O |
Kanonische SMILES |
C1=CC=C2C(=C1)C=CC(=C2C=CC(=O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-Amino-2-{2-[4-(trifluoromethyl)phenyl]phenyl}ethan-1-ol](/img/structure/B13601284.png)
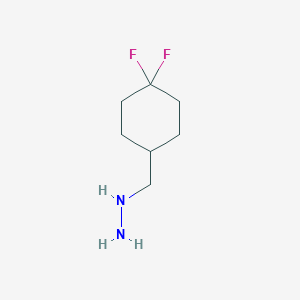
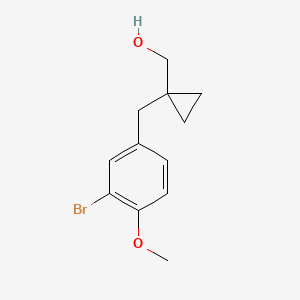
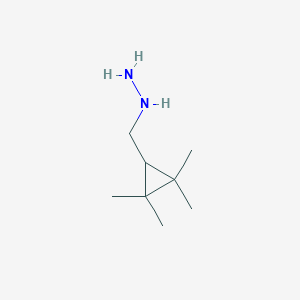
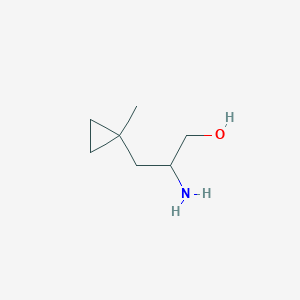
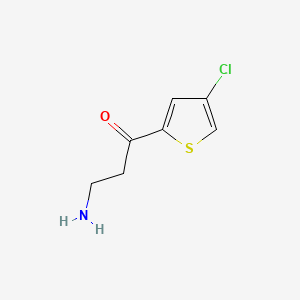

![1-([1,1'-Biphenyl]-4-yl)prop-2-en-1-ol](/img/structure/B13601318.png)

![5-hydrazinyl-1-methyl-1H-benzo[d]imidazole](/img/structure/B13601326.png)
amino}methyl)pyrrolidine-1-carboxylate](/img/structure/B13601333.png)
